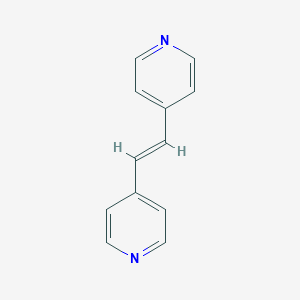

4,4'-Vinylenedipyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11470. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[(E)-2-pyridin-4-ylethenyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2/c1(11-3-7-13-8-4-11)2-12-5-9-14-10-6-12/h1-10H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGFJDEHFNMWYBD-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C=CC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=CC=C1/C=C/C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201014763 | |

| Record name | trans-4,4'-Vinylenedipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201014763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tan crystalline powder; [Acros Organics MSDS] | |

| Record name | trans-1,2-Bis(4-pyridyl)ethylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18084 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13362-78-2, 1135-32-6 | |

| Record name | trans-1,2-Bis(4-pyridyl)ethylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13362-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Di(4-pyridyl)ethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001135326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 4,4'-(1E)-1,2-ethenediylbis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013362782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Vinylenedipyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11470 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 4,4'-(1E)-1,2-ethenediylbis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans-4,4'-Vinylenedipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201014763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4,4'-vinylenedipyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.106 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-di(4-pyridyl)ethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.174 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,4'-Vinylenedipyridine (CAS Number 13362-78-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Vinylenedipyridine, also known as trans-1,2-bis(4-pyridyl)ethylene, is a rigid, conjugated organic compound that has garnered significant interest in various fields of chemical and materials science. Its unique structure, featuring two pyridine rings linked by a vinylene bridge, imparts favorable electronic and coordination properties. This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of this compound, with a focus on aspects relevant to researchers and professionals in drug development.

Core Properties

The physicochemical properties of this compound are crucial for its application in synthesis and materials design. A summary of its key quantitative data is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 13362-78-2 | [1][2] |

| Molecular Formula | C₁₂H₁₀N₂ | [1][3] |

| Molecular Weight | 182.22 g/mol | [1][3] |

| Appearance | Light brown or tan crystalline powder | [1][4] |

| Melting Point | 148-152 °C | [1][4] |

| Boiling Point | 334.1 ± 11.0 °C (Predicted) | [5] |

| Density | 1.145 ± 0.06 g/cm³ (Predicted) | [5] |

| Solubility | Slightly soluble in chloroform and methanol. | [5] |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.62 (d, J = 4Hz, 4H, Ar-H), 7.61 (d, J = 4Hz, 4H, Ar-H), 7.55 (s, 2H, -CH=CH-) | [1] |

| LogP | 2.647 (Calculated) | [6] |

| pKa | 5.50 ± 0.26 (Predicted) | [5] |

Spectroscopic Data

Detailed spectroscopic analysis is essential for the characterization and quality control of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum shows distinct signals for the aromatic protons on the pyridine rings and the vinylic protons, confirming the trans configuration of the double bond.[1]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework of the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the C=C stretching of the vinylene group and the C=N and C=C stretching vibrations of the pyridine rings.

-

UV-Vis Spectroscopy: The UV-Vis spectrum in solution exhibits absorption bands corresponding to the π-π* transitions of the conjugated system. The NIST Chemistry WebBook provides access to the UV/Visible spectrum for this compound.[7]

-

Mass Spectrometry: Mass spectral analysis confirms the molecular weight of the compound. The NIST Chemistry WebBook provides access to the mass spectrum (electron ionization) for this compound.[7]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Wittig reaction or the Horner-Wadsworth-Emmons reaction, which involves the coupling of a phosphorus ylide with an aldehyde.[8][9][10] A general procedure is outlined below.

Reaction: Wittig Reaction

Reactants:

-

Triphenyl(4-pyridinylmethyl)phosphonium chloride

-

4-Pyridinecarboxaldehyde

-

Strong base (e.g., Sodium hydroxide)

-

Solvent (e.g., Dichloromethane)

Experimental Procedure:

-

Suspend triphenyl(4-pyridinylmethyl)phosphonium chloride in dichloromethane in an Erlenmeyer flask.

-

Stir the suspension for 5 minutes.

-

Add 4-pyridinecarboxaldehyde to the suspension while stirring.

-

Slowly add a cold aqueous solution of sodium hydroxide to the flask.

-

Allow the reaction mixture to stir for 30 minutes.

-

Transfer the resulting solution to a separatory funnel.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent using a rotary evaporator.

-

The crude product can be purified by crystallization.

Purification:

The crude product can be purified by recrystallization from water (1.6 g/100 mL at 100 °C).[1]

Diagram: Synthesis Workflow

Caption: Workflow for the synthesis and purification of this compound.

Applications in Research and Drug Development

While this compound itself is primarily used as a building block in coordination chemistry and materials science, its derivatives and metal complexes have shown potential in areas relevant to drug development.[4][11]

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

This compound is a versatile ligand for the construction of coordination polymers and MOFs.[4][11] The rigid nature of the ligand and the presence of two nitrogen donor atoms allow for the formation of well-defined, porous structures. These materials have potential applications in gas storage, catalysis, and as platforms for drug delivery. Silver coordination polymers of this compound have been investigated for anion exchange, which could be relevant for the sequestration of pollutants.[12]

Potential in Medicinal Chemistry

Pyridine derivatives are a common scaffold in many biologically active compounds and approved drugs.[13][14] The vinylenedipyridine moiety can be considered a bioisostere of other linking groups in drug molecules.

-

Anticancer Agents: Metal complexes incorporating pyridine-containing ligands have been extensively studied for their anticancer properties.[15][16][17][18] The ligands can modulate the electronic properties and reactivity of the metal center, influencing their interaction with biological targets such as DNA and proteins. While direct studies on the anticancer activity of this compound complexes are not abundant, the broader class of pyridine-metal complexes shows promise.

-

Kinase Inhibitors: The pyridine scaffold is a key component of many kinase inhibitors.[13][14][19][20] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is implicated in diseases such as cancer. The development of novel pyridine-based ligands is an active area of research for the discovery of new kinase inhibitors.

Diagram: Potential Application in Kinase Inhibition

Caption: Hypothetical mechanism of kinase inhibition by a this compound derivative.

Safety and Handling

This compound is classified as an irritant.[5][21] It is important to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS).[21]

Conclusion

This compound is a valuable compound with well-defined physicochemical properties and established synthetic routes. Its primary applications lie in the fields of coordination chemistry and materials science. While direct applications in drug development are not yet established, the broader importance of the pyridine scaffold in medicinal chemistry suggests that derivatives and metal complexes of this compound may hold potential for the development of novel therapeutic agents, particularly in the areas of anticancer drugs and kinase inhibitors. Further research into the biological activity of this compound and its derivatives is warranted.

References

- 1. This compound | 13362-78-2 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. 13362-78-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 1,2-ジ(4-ピリジル)エチレン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. Pyridine, 4,4'-(1,2-ethenediyl)bis-, (E)- (CAS 13362-78-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. Pyridine, 4,4'-(1,2-ethenediyl)bis-, (E)- [webbook.nist.gov]

- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 9. atc.io [atc.io]

- 10. Wittig Reaction [organic-chemistry.org]

- 11. This compound | 13362-78-2 | Benchchem [benchchem.com]

- 12. Silver this compound Coordination Polymers: Linker Effects on Formation Thermodynamics and Anion Exchange - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Metal-based anticancer agents – Lippard Lab [lippardlab.mit.edu]

- 17. Advancements in Metal Complexation of Pyridine Derivatives (2022-2024): A Pathway to Enhanced Anticancer Potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 19. researchgate.net [researchgate.net]

- 20. The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S).2-(3-((E).4-(((cis).2,6-dimethylmorpholino)methyl)styryl). 1H.indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (CFI-400945) as a potent, orally active antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. echemi.com [echemi.com]

An In-depth Technical Guide to the Synthesis of trans-1,2-bis(4-pyridyl)ethylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to trans-1,2-bis(4-pyridyl)ethylene, a versatile building block in supramolecular chemistry and a key ligand in the development of coordination polymers with applications in drug delivery and materials science. This document details experimental protocols, presents comparative quantitative data, and visualizes reaction workflows for the most prevalent synthetic methodologies.

Introduction

trans-1,2-bis(4-pyridyl)ethylene, also known as 4,4'-bpe, is a rigid, linear bidentate ligand widely employed in the construction of metal-organic frameworks (MOFs) and coordination polymers. Its ability to form extended structures through coordination with metal ions has led to its use in diverse applications, including gas storage, catalysis, and as a scaffold in the design of novel drug delivery systems. The trans geometry of the central ethylene unit provides a linear extension, which is crucial for the predictable assembly of desired supramolecular architectures. This guide focuses on the chemical synthesis of this important molecule, providing researchers with the necessary information to select and perform the most suitable synthesis for their specific needs.

Comparative Analysis of Synthetic Routes

The synthesis of trans-1,2-bis(4-pyridyl)ethylene can be achieved through several established organic reactions. The choice of method often depends on factors such as desired yield, scalability, availability of starting materials, and tolerance to functional groups. The following table summarizes the quantitative data for the most common synthetic routes.

| Synthesis Method | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Wittig Reaction | 4-pyridinecarboxaldehyde, (4-pyridylmethyl)triphenylphosphonium chloride | Sodium hydroxide (NaOH) | Dichloromethane (CH2Cl2) / Water | Room Temperature | 0.5 | ~50-70 | [1] |

| Heck Reaction | 4-vinylpyridine, 4-bromopyridine | Palladium(II) acetate (Pd(OAc)2), Tri(o-tolyl)phosphine | Triethylamine (Et3N) | 100 | 24 | ~60-80 | [2] |

| Horner-Wadsworth-Emmons Reaction | 4-pyridinecarboxaldehyde, Diethyl (4-pyridylmethyl)phosphonate | Sodium hydride (NaH) | Tetrahydrofuran (THF) | Room Temperature | 2-4 | ~70-90 | [3] |

Experimental Protocols

This section provides detailed experimental procedures for the key synthetic methods.

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and phosphonium ylides. In this case, 4-pyridinecarboxaldehyde is reacted with the ylide generated from (4-pyridylmethyl)triphenylphosphonium chloride.

a) Preparation of (4-pyridylmethyl)triphenylphosphonium chloride:

-

In a round-bottom flask, dissolve 4-(chloromethyl)pyridine hydrochloride (1 equiv.) and triphenylphosphine (1 equiv.) in anhydrous N,N-dimethylformamide (DMF).

-

Heat the mixture at 80-90 °C for 4-6 hours under an inert atmosphere.

-

Cool the reaction mixture to room temperature and add diethyl ether to precipitate the product.

-

Filter the white solid, wash with diethyl ether, and dry under vacuum to obtain the phosphonium salt.

b) Synthesis of trans-1,2-bis(4-pyridyl)ethylene:

-

Suspend (4-pyridylmethyl)triphenylphosphonium chloride (1 equiv.) and 4-pyridinecarboxaldehyde (1 equiv.) in a biphasic solvent system of dichloromethane and water.

-

Add a solution of sodium hydroxide (2-3 equiv.) in water dropwise to the vigorously stirred mixture at room temperature.

-

Continue stirring for 30 minutes. The product will precipitate out of the solution.

-

Filter the solid, wash thoroughly with water and then with a small amount of cold dichloromethane to remove any unreacted starting materials and byproducts.

-

Recrystallize the crude product from ethanol or a mixture of ethanol and water to obtain pure trans-1,2-bis(4-pyridyl)ethylene as a white to pale yellow crystalline solid.[1]

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. For the synthesis of trans-1,2-bis(4-pyridyl)ethylene, 4-vinylpyridine is coupled with a 4-halopyridine.

a) General Procedure:

-

To a sealed tube, add 4-bromopyridine hydrochloride (1 equiv.), 4-vinylpyridine (1.2 equiv.), palladium(II) acetate (0.02-0.05 equiv.), a phosphine ligand such as tri(o-tolyl)phosphine (0.04-0.1 equiv.), and a base such as triethylamine (2-3 equiv.).

-

Add a suitable solvent, such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours.

-

After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to yield trans-1,2-bis(4-pyridyl)ethylene.[2]

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion. It generally provides excellent E-selectivity for the resulting alkene.

a) Preparation of Diethyl (4-pyridylmethyl)phosphonate:

-

React 4-(chloromethyl)pyridine hydrochloride with triethyl phosphite at 100-120 °C. The reaction is typically performed neat or in a high-boiling solvent.

-

The reaction progress can be monitored by the cessation of ethyl chloride evolution.

-

Purify the resulting phosphonate ester by vacuum distillation.

b) Synthesis of trans-1,2-bis(4-pyridyl)ethylene:

-

In a flame-dried, three-necked flask under an inert atmosphere, prepare a suspension of sodium hydride (1.1 equiv., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).

-

Add a solution of diethyl (4-pyridylmethyl)phosphonate (1 equiv.) in anhydrous THF dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the phosphonate anion.

-

Cool the reaction mixture back to 0 °C and add a solution of 4-pyridinecarboxaldehyde (1 equiv.) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography or recrystallization to afford pure trans-1,2-bis(4-pyridyl)ethylene.[3]

Reaction Workflows

The following diagrams, generated using Graphviz, illustrate the workflows for the primary synthetic routes.

References

An In-depth Technical Guide on the Molecular Structure and Geometry of 4,4'-Vinylenedipyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Vinylenedipyridine, also known as trans-1,2-bis(4-pyridyl)ethylene, is a versatile organic compound widely utilized as a fundamental building block in supramolecular chemistry and crystal engineering. Its rigid, linear structure and the presence of two nitrogen atoms make it an excellent bidentate ligand for the construction of metal-organic frameworks (MOFs), coordination polymers, and hydrogen-bonded networks. An intricate understanding of its molecular structure and geometry is paramount for predicting and controlling the assembly of these supramolecular architectures, which have potential applications in gas storage, catalysis, and as active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the molecular geometry of this compound, detailing both experimental and computational methodologies for its characterization.

Molecular Structure and Geometry

The molecular formula of this compound is C₁₂H₁₀N₂.[1][2][3] Its structure consists of two pyridine rings linked by a central ethylene bridge in a trans configuration. This arrangement confers a high degree of planarity to the molecule, although slight torsional deviations can occur.

Experimental Data from X-ray Crystallography

The precise molecular geometry of this compound in the solid state has been determined by single-crystal X-ray diffraction. The key structural parameters are summarized in the table below. These values represent a typical crystal structure and may vary slightly depending on the crystalline environment (e.g., co-crystals or salts).

| Parameter | Bond/Angle | Value (Å or °) |

| Bond Lengths | C=C (ethylene) | ~1.33 Å |

| C-C (vinyl-pyridyl) | ~1.48 Å | |

| C-N (pyridyl) | ~1.34 Å | |

| C-C (pyridyl) | ~1.39 Å | |

| Bond Angles | C-C=C | ~125° |

| N-C-C (pyridyl) | ~124° | |

| C-C-C (pyridyl) | ~118° | |

| Torsional Angles | Pyridyl-Vinyl-Vinyl-Pyridyl | ~180° |

| Dihedral angle between pyridine rings | ~0° (planar) |

Note: The exact values can be obtained from the Cambridge Structural Database (CSD) by referencing the appropriate crystallographic information file (CIF).

Computational Data from Density Functional Theory (DFT)

Computational chemistry provides a powerful tool for understanding the geometry of this compound in the gas phase, free from packing forces present in the crystal lattice. Geometry optimization calculations are commonly performed using Density Functional Theory (DFT) with the B3LYP functional and a 6-31G* basis set. The computationally derived geometric parameters are generally in good agreement with experimental X-ray data, confirming the planarity and key bond distances and angles of the molecule.

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Lengths | C=C (ethylene) | ~1.34 Å |

| C-C (vinyl-pyridyl) | ~1.47 Å | |

| C-N (pyridyl) | ~1.34 Å | |

| C-C (pyridyl) | ~1.39 Å | |

| Bond Angles | C-C=C | ~126° |

| N-C-C (pyridyl) | ~124° | |

| C-C-C (pyridyl) | ~118° | |

| Torsional Angles | Pyridyl-Vinyl-Vinyl-Pyridyl | 180° |

| Dihedral angle between pyridine rings | 0° |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Wittig reaction or a related condensation reaction. A general procedure is outlined below:

References

An In-depth Technical Guide to the Photophysical Properties of 4,4'-Vinylenedipyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Vinylenedipyridine, also known as 1,2-bis(4-pyridyl)ethylene, is a conjugated organic molecule that has garnered significant interest in various scientific fields, including coordination chemistry, materials science, and photochemistry. Its rigid structure, featuring two pyridine rings linked by a vinyl bridge, gives rise to intriguing photophysical properties that are sensitive to its environment. This technical guide provides a comprehensive overview of the core photophysical characteristics of this compound, detailing its synthesis, spectroscopic behavior, and excited-state dynamics. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this versatile molecule.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of 4-methylpyridine with 4-pyridinecarboxaldehyde.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-methylpyridine

-

Lithium diisopropylamide (LDA) solution in THF

-

4-pyridinecarboxaldehyde

-

Tetrahydrofuran (THF), anhydrous

-

Acetic acid

-

Chloroform (for NMR)

-

Solvents for column chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon) and under light-avoiding conditions, a solution of 4-methylpyridine (4.12 mmol) in anhydrous THF is cooled to -70 °C.

-

To this cooled solution, a solution of LDA in THF (4.32 mmol) is added slowly, and the mixture is stirred.

-

4-Pyridinecarboxaldehyde (4.12 mmol) is then added dropwise to the reaction mixture while maintaining the low temperature and continuous stirring.

-

Following the addition, 10 mL of acetic acid is added, and the reaction mixture is refluxed for 24 hours. During this time, the solution is observed to turn yellow.

-

After the reflux period, the solvent is removed by rotary evaporation, yielding a light yellow solid.

-

The crude product is purified by column chromatography to afford the final product, this compound.

This procedure typically results in a yield of approximately 49%.[1] The successful synthesis can be confirmed by spectroscopic methods such as 1H NMR.

Photophysical Properties

The photophysical properties of this compound are characterized by its absorption and emission of light, which are influenced by factors such as solvent polarity and pH.

Absorption and Emission Spectra

In various solvents, the absorption maximum of trans-4,4'-vinylenedipyridine is observed at approximately 290 nm.[2] The photophysical behavior of this compound is particularly sensitive to the pH of its environment, especially in aqueous solutions. As the pH of an aqueous solution containing this compound is decreased from 8.45 to 5.62, a noticeable redshift in the UV-Vis absorption spectrum is observed, with the peak shifting from 285 nm to 298 nm. Concurrently, the fluorescence emission spectrum exhibits a significant blueshift, moving from 418 nm to 359 nm.

Quantum Yields

The efficiency of the photophysical processes of this compound can be quantified by its quantum yields. A key photochemical process for this molecule is the trans-cis isomerization upon UV irradiation. The quantum yield for the trans→cis photoinduced isomerization of this compound in methanolic solutions upon irradiation at 313 nm has been determined to be 0.17 ± 0.03.

Table 1: Summary of Photophysical Data for this compound

| Property | Value | Conditions |

| Absorption Maximum (λabs) | ~290 nm | Various solvents |

| Absorption Maximum (λabs) | 285 nm → 298 nm | Aqueous solution, pH 8.45 → 5.62 |

| Emission Maximum (λem) | 418 nm → 359 nm | Aqueous solution, pH 7.20 → 5.62 |

| Photoisomerization Quantum Yield (Φiso) | 0.17 ± 0.03 | Methanol, 313 nm irradiation |

Experimental Protocols for Photophysical Measurements

Accurate determination of the photophysical properties of this compound requires precise experimental techniques.

UV-Vis Absorption Spectroscopy

Instrumentation:

-

A dual-beam UV-Vis spectrophotometer.

Procedure:

-

Prepare a dilute solution of this compound in the solvent of interest (e.g., methanol, acetonitrile, or buffered aqueous solutions).

-

Use a quartz cuvette with a defined path length (typically 1 cm).

-

Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).

-

The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

-

To determine the molar extinction coefficient (ε), measure the absorbance of several solutions of known concentrations and apply the Beer-Lambert law.

Fluorescence Spectroscopy

Instrumentation:

-

A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp) and a detector.

Procedure:

-

Prepare a dilute solution of this compound, ensuring the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.

-

Excite the sample at a wavelength where it absorbs, typically at or near its λmax.

-

Record the emission spectrum over a wavelength range longer than the excitation wavelength.

-

The wavelength of maximum emission intensity (λem) is determined from the corrected spectrum.

Fluorescence Quantum Yield Measurement (Relative Method)

Principle:

The fluorescence quantum yield of a sample can be determined by comparing its integrated fluorescence intensity to that of a standard with a known quantum yield.

Procedure:

-

Select a suitable fluorescence standard that absorbs and emits in a similar spectral region as this compound.

-

Prepare a series of solutions of both the sample and the standard in the same solvent with varying concentrations, ensuring the absorbance at the excitation wavelength remains below 0.1.

-

Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the excitation wavelength.

-

Measure the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings.

-

Integrate the area under the corrected emission spectra for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

The quantum yield of the sample (Φs) can be calculated using the following equation:

Φs = Φstd * (ms / mstd) * (ηs2 / ηstd2)

where Φ is the quantum yield, m is the slope of the integrated fluorescence intensity vs. absorbance plot, and η is the refractive index of the solvent. The subscripts 's' and 'std' refer to the sample and the standard, respectively.

Signaling Pathways and Experimental Workflows

Visualizing the relationships between different photophysical processes and the experimental workflows can aid in understanding the behavior of this compound.

Conclusion

This technical guide has provided a detailed overview of the photophysical properties of this compound, covering its synthesis, spectroscopic characteristics, and key photophysical parameters. The provided experimental protocols offer a practical framework for researchers to investigate this molecule further. The sensitivity of its absorption and emission to the local environment, particularly pH, highlights its potential for use in developing chemical sensors and smart materials. Further research into the excited-state dynamics and the influence of various substituents on its photophysical properties will undoubtedly unlock new applications for this versatile compound in drug development and beyond.

References

An In-depth Technical Guide to the Solubility of 4,4'-Vinylenedipyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4,4'-Vinylenedipyridine (also known as 1,2-Bis(4-pyridyl)ethylene) in common solvents. Understanding the solubility of this compound is critical for its application in various fields, including the synthesis of metal-organic frameworks (MOFs), coordination polymers, and as a ligand in medicinal chemistry. This document compiles available solubility data, presents detailed experimental protocols for solubility determination, and offers a visual guide to the experimental workflow.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is its ability to form a homogeneous solution. This property is influenced by several factors, including the chemical structures of the solute and solvent, temperature, and pressure. The principle of "like dissolves like" is a useful qualitative guideline; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. This compound, with its two pyridine rings and a central carbon-carbon double bond, exhibits moderate polarity.

Quantitative Solubility Data

Quantitative solubility data for this compound is not extensively reported in the literature. The following table summarizes the available qualitative and limited quantitative information. Researchers are encouraged to use the experimental protocols provided in this guide to determine solubility in their specific solvent systems.

| Solvent | Chemical Formula | Type | Temperature (°C) | Solubility | Citation |

| Chloroform | CHCl₃ | Organic | Not Specified | Slightly Soluble | [1][2] |

| Methanol | CH₃OH | Organic | Not Specified | Slightly Soluble | [1][2] |

| Water | H₂O | Inorganic | Not Specified | Does not mix well | |

| Water | H₂O | Inorganic | 100 | 1.6 g / 100 mL* | [3] |

*Note: This value is reported in the context of crystallization for purification and may not represent the equilibrium solubility at this temperature.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound in a solvent of interest. The most common and reliable method is the shake-flask method.

Gravimetric Shake-Flask Method

This method directly measures the amount of dissolved solute in a saturated solution.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

Oven or rotary evaporator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The time required may vary depending on the solvent and temperature.

-

-

Sample Withdrawal and Filtration:

-

Allow the vial to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry collection vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Accurately weigh the collection vial containing the filtered saturated solution.

-

Evaporate the solvent completely. This can be achieved by placing the vial in an oven at a temperature below the melting point of this compound (148-152 °C) or by using a rotary evaporator.

-

Once all the solvent has been removed, cool the vial in a desiccator to room temperature and weigh it again.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the weight of the empty vial from the weight of the vial after solvent evaporation.

-

The solubility can then be expressed in various units, such as g/mL, g/100g of solvent, or mol/L.

-

UV-Vis Spectrophotometry Method

This method is an alternative to the gravimetric method if this compound exhibits a characteristic UV-Vis absorbance in the chosen solvent.

Objective: To determine the concentration of this compound in a saturated solution by measuring its absorbance.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Materials for preparing a saturated solution (as in the gravimetric method)

-

Volumetric flasks and pipettes for dilutions

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

Perform a series of dilutions to create several standard solutions of known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution and filter it as described in the gravimetric method (steps 1-3).

-

Accurately dilute a known volume of the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method.

References

4,4'-Vinylenedipyridine: A Technical Guide to Chemical Safety and Handling

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4,4'-Vinylenedipyridine, also known as 1,2-Bis(4-pyridyl)ethylene, is a dipyridine derivative widely utilized as a ligand in coordination chemistry and as a versatile building block in organic synthesis.[1] Its applications range from the preparation of complex organic compounds and polymers to its use as a reagent in peptide synthesis.[1] Given its utility in research and development, a thorough understanding of its safety profile and proper handling procedures is paramount to ensure the well-being of laboratory personnel and the integrity of experimental work. This guide provides a comprehensive overview of the chemical safety, handling, storage, and emergency procedures for this compound.

Chemical and Physical Properties

This compound is typically encountered as a tan or light brown crystalline powder.[1][2] A summary of its key physical and chemical properties is provided below.

| Property | Value | Reference |

| CAS Number | 13362-78-2 | [2][3] |

| Molecular Formula | C12H10N2 | [1][2] |

| Molecular Weight | 182.22 g/mol | [1][2] |

| Appearance | Tan to dark brown crystalline powder | [2][4][5] |

| Melting Point | 148-152 °C (lit.) or 155.5 - 156.5 °C | [1][2][4][6][7] |

| Boiling Point | 304 °C (Predicted: 334.1±11.0 °C) | [2][6][7] |

| Density | 1.27 g/cm³ (Predicted: 1.145±0.06 g/cm³) | [2][4][6][7] |

| Solubility | Slightly soluble in Chloroform and Methanol.[4][7] Can be crystallized from water.[1] | [1][4][7] |

| pKa | 5.50±0.26 (Predicted) | [4][6][7] |

Hazard Identification and Toxicity

The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[4][7][8][9] While the toxicological properties of this specific substance have not been fully investigated, it is classified as an irritant.[2][5] Caution is warranted, as studies on related dipyridyl compounds suggest the potential for more severe toxicological effects, including neurotoxicity at high doses in animal models.[10]

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |

| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation.[7][9] |

| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation.[7][8][9] |

| Specific target organ toxicity — single exposure | GHS07 | Warning | H335: May cause respiratory irritation.[7][8][9] |

Precautionary Statements (Selected):

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3][7][9]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][7][9]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][8][9]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][9]

Experimental Protocols: Safe Handling and Storage

Adherence to strict protocols is essential to minimize exposure and ensure safety.

Protocol for General Handling

-

Engineering Controls: Conduct all work with this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2][3][8] Good general ventilation (typically 10 air changes per hour) should be used.[8]

-

Personal Protective Equipment (PPE): Before handling, don appropriate PPE as detailed in Section 4.0.

-

Dispensing: When weighing or transferring the solid, minimize dust generation and accumulation.[2] Use non-sparking tools.[3]

-

Hygiene: Avoid contact with eyes, skin, and clothing.[2] Do not eat, drink, or smoke in the work area.[11] Wash hands and any exposed skin thoroughly after handling.[2][8]

-

End of Use: Keep the container tightly closed when not in use.[2][8] Remove contaminated clothing and wash it before reuse.[2][8]

Protocol for Storage

-

Container: Store in the original, tightly closed container.[8]

-

Location: Keep in a cool, dry, and well-ventilated area.[2][8] A designated corrosives area may be appropriate.[12] Some sources recommend storage at room temperature, sealed in a dry, dark place.[4][7]

-

Incompatibilities: Store away from incompatible materials, particularly strong oxidizing agents and strong acids.[2][12]

-

Security: For added safety, consider storing the material locked up.[3][8]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent direct contact and inhalation.

| Area | PPE Specification | Rationale and Guidelines |

| Eyes/Face | Chemical safety goggles or glasses conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[2] A face shield may be required for splash hazards.[13] | Protects against dust particles and potential splashes, which can cause serious eye irritation.[8] |

| Skin/Hands | Wear appropriate protective gloves (e.g., nitrile, neoprene) to prevent skin exposure.[2][8][14] | Prevents skin irritation upon contact.[8] Gloves should be inspected before use and changed immediately upon contamination. |

| Body | Wear appropriate protective clothing, such as a lab coat, to prevent skin exposure.[2] | Shields skin and personal clothing from contamination. Lab coats should be fully buttoned.[13] |

| Respiratory | A NIOSH/MSHA-approved respirator is required if workplace conditions warrant its use (e.g., inadequate ventilation, dust generation).[2] | Protects against inhalation of dust, which may cause respiratory tract irritation.[2][8] A respiratory protection program must be followed.[2] |

Emergency Procedures

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure. Always seek medical attention following an exposure incident.

| Exposure Route | First Aid Protocol |

| Inhalation | 1. Remove the victim to fresh air immediately.[2][8] 2. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[2][3] 3. Seek immediate medical attention.[2] |

| Skin Contact | 1. Immediately flush the skin with plenty of soap and water for at least 15 minutes.[2] 2. Remove all contaminated clothing and shoes.[2] 3. If skin irritation occurs, get medical advice/attention.[8] 4. Wash clothing before reuse.[2][8] |

| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][8] 2. Remove contact lenses if present and easy to do so; continue rinsing.[8] 3. Seek immediate medical attention.[2] |

| Ingestion | 1. Do NOT induce vomiting.[12] 2. If the victim is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water.[2] 3. Never give anything by mouth to an unconscious person.[2] 4. Seek immediate medical attention.[2][12] |

Fire Fighting Measures

-

Suitable Extinguishing Media: Use agents most appropriate for the surrounding fire, such as water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[2][15]

-

Hazards from Combustion: During a fire, irritating and highly toxic gases, including carbon monoxide and nitrogen oxides, may be generated.[2]

-

Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (or equivalent), and full protective gear.[2]

Accidental Release Measures (Spill Cleanup)

The primary goal is to clean spills immediately and safely, preventing dust generation and environmental contamination.

-

Evacuation & Ventilation: Keep unnecessary personnel away.[8] Ensure adequate ventilation.[3][8]

-

Personal Protection: Wear appropriate personal protective equipment (PPE) as described in Section 4.0 during cleanup.[8]

-

Cleanup Procedure:

-

For small spills, sweep up or absorb the material.[2] Avoid actions that generate dust.[2]

-

Place the spilled material into a suitable, clean, dry, closed container for disposal.[2]

-

For large spills, stop the flow of material if possible without risk.[8] Cover with a plastic sheet to prevent spreading.[8]

-

-

Decontamination: After product recovery, clean the surface thoroughly to remove residual contamination.[8]

-

Disposal: Dispose of the waste container according to regulations detailed in Section 6.0.

Visualization: Spill Response Workflow

The following diagram outlines the logical workflow for responding to an accidental spill of this compound.

Caption: Logical workflow for handling an accidental chemical spill.

Stability and Reactivity

-

Stability: The compound is stable under normal temperatures and pressures.[2]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[2]

-

Hazardous Decomposition Products: Thermal decomposition can produce carbon monoxide, carbon dioxide, and oxides of nitrogen.[2]

Disposal Considerations

Disposal of this compound and its containers must be performed in strict accordance with all applicable local, regional, and national regulations.[8]

-

Product Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[3] Do not discharge into sewer systems or contaminate water or soil.[3]

-

Contaminated Packaging: Empty containers may retain product residue and should be handled as hazardous waste.[8] They can be triple-rinsed and offered for recycling or reconditioning, or punctured and disposed of in a sanitary landfill where permitted.[3]

References

- 1. This compound | 13362-78-2 [chemicalbook.com]

- 2. This compound(13362-78-2) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. trans-1,2-Bis(4-pyridyl)ethylene - Hazardous Agents | Haz-Map [haz-map.com]

- 6. CAS No.13362-78-2,this compound Suppliers,MSDS download [lookchem.com]

- 7. This compound | 13362-78-2 [amp.chemicalbook.com]

- 8. cdn.chemservice.com [cdn.chemservice.com]

- 9. echemi.com [echemi.com]

- 10. Toxicity of dipyridyl compounds and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

- 13. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 14. solubilityofthings.com [solubilityofthings.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

Commercial Suppliers and Technical Guide for 4,4'-Vinylenedipyridine in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4,4'-Vinylenedipyridine, a key building block in the development of advanced drug delivery systems. The document outlines commercial sources, synthesis protocols, and its primary application as a versatile linker in the construction of Metal-Organic Frameworks (MOFs) for therapeutic applications.

Commercial Availability of this compound

A variety of chemical suppliers offer this compound, also known by its IUPAC name 4-[(E)-2-pyridin-4-ylethenyl]pyridine or CAS number 13362-78-2.[1][2] The availability, purity, and offered quantities vary among suppliers, and researchers are advised to request certificates of analysis for quality assurance.

Table 1: Commercial Suppliers of this compound

| Supplier | Product Name/Synonym | Purity | Available Quantities |

| Sigma-Aldrich | 1,2-Di(4-pyridyl)ethylene | 97% | 5 g, 10 g, 50 g |

| Apollo Scientific | This compound | >98% | 1 g, 5 g, 25 g, 100 g, 500 g |

| ChemicalBook | This compound | 98% min, 99% | Inquire for quantities |

| LookChem | This compound | 98% | Inquire for quantities |

| Panjin Greenchem Technology Co., Ltd. | This compound | Inquire | Inquire for quantities |

| JinYan Chemicals(ShangHai) Co.,Ltd. | This compound | Inquire | Inquire for quantities |

| Shanghai Longsheng chemical Co.,Ltd. | This compound | Inquire | Inquire for quantities |

| Beijing VSciChem Technology Co., Ltd. | This compound | Inquire | Inquire for quantities |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis of this compound

For researchers interested in custom synthesis or process development, a general laboratory-scale protocol for the preparation of this compound is outlined below. This procedure is based on the Wittig-Horner reaction or related olefination reactions.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Picoline (4-methylpyridine)

-

4-Pyridinecarboxaldehyde

-

Strong base (e.g., n-butyllithium, sodium hydride)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)

-

Triphenylphosphine or a phosphonate reagent

-

Standard laboratory glassware for air-sensitive reactions

-

Purification apparatus (e.g., column chromatography)

Procedure:

-

Preparation of the Ylide/Phosphonate Anion: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-picoline in an anhydrous solvent. Cool the solution to a low temperature (e.g., -78 °C).

-

Slowly add a strong base to deprotonate the methyl group of 4-picoline, forming the corresponding pyridylmethanide anion.

-

If using a phosphonium salt, this would be the point to generate the ylide.

-

Reaction with Aldehyde: To the cooled solution of the anion, slowly add a solution of 4-pyridinecarboxaldehyde in the same anhydrous solvent.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for a specified period (typically several hours to overnight) to ensure complete reaction.

-

Quenching and Extraction: Quench the reaction by carefully adding a proton source, such as water or a saturated ammonium chloride solution. Extract the product into an organic solvent (e.g., dichloromethane, ethyl acetate).

-

Purification: Dry the combined organic layers over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Characterization: The final product should be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

Application in Drug Delivery: A Linker for Metal-Organic Frameworks (MOFs)

This compound is a prominent organic linker used in the synthesis of Metal-Organic Frameworks (MOFs).[3] MOFs are a class of porous materials consisting of metal ions or clusters coordinated to organic ligands, forming one-, two-, or three-dimensional structures.[3] The tunable porosity, high surface area, and chemical functionality of MOFs make them highly attractive candidates for drug delivery applications.[4][5]

The pyridine nitrogen atoms of this compound readily coordinate with various metal centers (e.g., zinc, copper, zirconium), while its rigid, linear structure allows for the formation of well-defined and porous frameworks.[6] These pores can be loaded with therapeutic agents, which are then released in a controlled manner under specific physiological conditions.

Experimental Workflow: MOF-Based Drug Delivery using this compound

The following diagram illustrates the general workflow from the synthesis of a this compound-based MOF to its application in drug delivery.

Caption: Workflow for MOF-based drug delivery using this compound.

Role in Signaling Pathways: An Indirect Contribution

While this compound itself is not known to directly participate in specific biological signaling pathways, its role as a structural component in drug delivery vehicles is crucial. The coordination complexes and MOFs formed using this linker can exhibit biological activity. For instance, iron-containing polymer complexes based on vinyl pyridine have shown antitumor and antimicrobial properties.[7][8]

The primary contribution of this compound to drug efficacy is through the sophisticated delivery mechanisms enabled by the MOFs it helps create. These MOFs can be designed for:

-

Controlled Release: The drug is released from the MOF's pores in response to specific stimuli at the target site, such as a change in pH or the presence of certain enzymes.[3]

-

Targeted Delivery: The surface of the MOF can be functionalized with targeting ligands (e.g., antibodies, peptides) to ensure specific accumulation at the desired site, minimizing off-target effects.

-

Protection of Cargo: The MOF structure can protect the encapsulated drug from degradation in the biological environment before it reaches its target.

The following diagram illustrates the logical relationship in the design of a targeted MOF drug delivery system.

Caption: Design logic for a targeted MOF drug delivery system.

Conclusion

This compound is a commercially available and synthetically accessible compound that plays a pivotal role as an organic linker in the construction of Metal-Organic Frameworks. While not directly involved in signaling pathways, its application in creating sophisticated drug delivery vehicles offers significant potential for enhancing the efficacy and safety of therapeutic agents. The ability to precisely tune the properties of MOFs by selecting appropriate linkers like this compound is a key area of research in the field of drug development. This guide provides a foundational understanding for researchers and scientists looking to explore the potential of this versatile molecule in their work.

References

- 1. Silver this compound Coordination Polymers: Linker Effects on Formation Thermodynamics and Anion Exchange - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metal-organic frameworks for advanced drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metal–Organic Frameworks for Drug Delivery: A Design Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Zn-MOFs containing flexible α,ω-alkane (or alkene)-dicarboxylates with 1,2-bis(4-pyridyl)ethylene: comparison with Zn-MOFs containing 1,2-bis(4-pyridyl)ethane ligands - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Fundamental Chemistry of Bipyridine Ligands: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bipyridine ligands, particularly the 2,2'-isomer, represent a cornerstone of coordination chemistry.[1] Their remarkable ability to form stable chelate complexes with a vast array of transition metals has established them as indispensable tools in fields ranging from catalysis to materials science and drug development.[2][3] This technical guide provides a comprehensive overview of the fundamental chemistry of bipyridine ligands, focusing on their synthesis, electronic and structural properties, and coordination behavior. Detailed experimental protocols for the synthesis of key ligands and complexes are provided, alongside curated quantitative data and graphical representations of important mechanistic pathways to support researchers in their scientific endeavors.

Synthesis of Bipyridine Ligands

The synthesis of the bipyridine scaffold can be achieved through various cross-coupling methodologies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between a pyridylboronic acid (or ester) and a halopyridine, catalyzed by a palladium complex.[4]

Experimental Protocol: Synthesis of 2,2'-Bipyridine via Suzuki-Miyaura Coupling

-

Materials: 2-Bromopyridine, 2-pyridylboronic acid, Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)), sodium carbonate (Na₂CO₃), 1,4-dioxane, water, ethyl acetate, brine.

-

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add 2-bromopyridine (1.0 equiv), 2-pyridylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.03 equiv), and Na₂CO₃ (2.0 equiv).[4]

-

Add anhydrous 1,4-dioxane and a minimal amount of water to dissolve the Na₂CO₃.[4]

-

Degas the reaction mixture by bubbling argon through the solution for 15 minutes.[4]

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.[4]

-

Upon completion, cool the reaction to room temperature and quench with water.[4]

-

Extract the product with ethyl acetate (3 x 20 mL).[4]

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[4]

-

Purify the crude product by column chromatography on silica gel to yield 2,2'-bipyridine.

-

Stille Coupling

Stille coupling involves the reaction of an organotin compound (e.g., a stannylpyridine) with a halopyridine, also catalyzed by palladium. While effective, the toxicity of organotin reagents is a significant drawback.[5][6]

Experimental Protocol: Synthesis of 5,5'-Disubstituted-2,2'-Bipyridine via Stille Coupling

-

Materials: 5,5'-Dibromo-2,2'-bipyridine, organostannane reagent (e.g., 2-(tributylstannyl)pyridine), PdCl₂(PPh₃)₂ (bis(triphenylphosphine)palladium(II) chloride), anhydrous THF.

-

Procedure:

-

In a flame-dried Schlenk flask under argon, dissolve 5,5'-dibromo-2,2'-bipyridine (1.0 equiv) and PdCl₂(PPh₃)₂ (0.05 equiv) in anhydrous THF.[7]

-

Add the organostannane reagent (2.2 equiv) via syringe.[8]

-

Reflux the mixture for 24-48 hours, monitoring by TLC or GC-MS.

-

After cooling, quench the reaction with a saturated aqueous solution of KF to remove tin byproducts.

-

Stir vigorously for 1 hour, then filter the resulting precipitate.

-

Extract the filtrate with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the product by column chromatography.

-

Coordination Chemistry and Structural Properties

The defining feature of 2,2'-bipyridine is its ability to act as a bidentate chelating ligand, forming a stable five-membered ring with a metal ion. This "chelate effect" results in significantly more stable complexes compared to those formed with analogous monodentate ligands like pyridine.[1][2]

Stability of Bipyridine Complexes

The stability of metal complexes is quantified by their stability constants (log K or log β). The table below summarizes the stepwise stability constants for the formation of complexes between common transition metal ions and 2,2'-bipyridine.

| Metal Ion | log K₁ | log K₂ | log K₃ |

| Co(II) | 5.7 | 5.2 | 4.5 |

| Ni(II) | 7.0 | 6.8 | 6.4 |

| Cu(II) | 8.0 | 5.5 | 3.4 |

| Zn(II) | 5.0 | 4.5 | 3.8 |

| Fe(II) | 4.2 | 3.7 | 5.2 |

Data compiled from various sources. Conditions may vary slightly between studies.[2][9]

Structural Data of Bipyridine Complexes

The coordination of bipyridine to a metal center induces specific geometric parameters. The following table provides representative bond lengths and angles for a selection of transition metal complexes with 2,2'-bipyridine.

| Complex | M-N Bond Length (Å) | N-M-N Bite Angle (°) |

| [Fe(bpy)₃]²⁺ | 1.96 - 1.97 | ~79 |

| [Ru(bpy)₃]²⁺ | 2.05 - 2.06 | ~78 |

| [Co(dmbpy)₂(dca)₂] | 2.12 - 2.16 | ~76 |

| [Ni(dmbpy)₂(dca)₂] | 2.08 - 2.09 | ~77 |

| [Cu(dmbpy)₂(OH)₂] | 2.00 - 2.29 | ~76 |

dmbpy = 4,4'-dimethyl-2,2'-bipyridine; dca = dicyanamide. Data compiled from various crystallographic studies.[3][10]

Electronic Properties and Photophysics

Bipyridine ligands are considered "redox non-innocent," meaning they can actively participate in redox processes. Their complexes often exhibit intense metal-to-ligand charge transfer (MLCT) bands in their electronic absorption spectra, which are fundamental to their rich photophysical and photochemical properties.[3]

Redox Potentials

The redox potentials of bipyridine complexes are highly tunable by modifying the substituents on the bipyridine rings. Electron-donating groups generally make the complex easier to oxidize, while electron-withdrawing groups make it harder. The following table lists the Ru(II)/Ru(III) redox potentials for a series of substituted tris(bipyridine)ruthenium(II) complexes.

| Complex | E₁/₂ (V vs. Fc/Fc⁺) |

| [Ru(4,4'-dinitro-bpy)₃]²⁺ | +1.75 |

| [Ru(bpy)₃]²⁺ | +1.26 |

| [Ru(4,4'-dimethyl-bpy)₃]²⁺ | +1.05 |

| [Ru(4,4'-dimethoxy-bpy)₃]²⁺ | +0.97 |

| [Ru(4,4'-di-tert-butyl-bpy)₃]²⁺ | +1.03 |

Data measured in acetonitrile. Compiled from various electrochemical studies.[11][12]

Photophysical Properties

The excited states of many bipyridine complexes, particularly those of Ru(II) and Ir(III), are potent photoreductants and photooxidants, making them highly valuable in photoredox catalysis.

| Complex | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | Lifetime (τ, µs) |

| [Ru(bpy)₃]²⁺ | 452 | 620 | 0.062 | 0.6 |

| [Ir(ppy)₂(bpy)]⁺ | ~375, 460 | ~590 | ~0.1 | ~1.2 |

| [Ir{dF(CF₃)ppy}₂(dtbbpy)]⁺ | ~380, 460 | ~520 | ~0.7 | ~1.5 |

ppy = 2-phenylpyridine, dF(CF₃)ppy = 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine, dtbbpy = 4,4'-di-tert-butyl-2,2'-bipyridine. Data compiled from various photophysical studies.[13][14]

Synthesis of Bipyridine Metal Complexes

The synthesis of bipyridine metal complexes typically involves the reaction of a metal salt with the bipyridine ligand in a suitable solvent.

Experimental Protocol: Synthesis of Tris(2,2'-bipyridine)ruthenium(II) Chloride ([Ru(bpy)₃]Cl₂)

-

Materials: RuCl₃·xH₂O, 2,2'-bipyridine, ethanol, water.

-

Procedure:

-

Dissolve RuCl₃·xH₂O (1.0 equiv) and 2,2'-bipyridine (3.0 equiv) in ethanol.

-

Reflux the solution for several hours. The color of the solution should change to a deep red-orange.

-

Cool the solution to room temperature and add a saturated aqueous solution of a suitable salt (e.g., NaCl or NH₄PF₆) to precipitate the complex.

-

Collect the precipitate by filtration, wash with cold water and diethyl ether.

-

Recrystallize the complex from an ethanol/water mixture to obtain the pure product.

-

Experimental Protocol: Synthesis of a Cationic Iridium(III) Complex ([Ir(ppy)₂(bpy)]PF₆)

-

Materials: [Ir(ppy)₂Cl]₂, 2,2'-bipyridine, dichloromethane (DCM), methanol (MeOH), ammonium hexafluorophosphate (NH₄PF₆).

-

Procedure:

-

Suspend the iridium dimer, [Ir(ppy)₂Cl]₂ (1.0 equiv), and 2,2'-bipyridine (2.1 equiv) in a 1:1 mixture of DCM and MeOH.[15]

-

Reflux the mixture under a nitrogen atmosphere for 12-24 hours. The solution should become clear and yellow/orange.[16]

-

Cool the solution to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in a minimal amount of a polar solvent and add a saturated aqueous solution of NH₄PF₆ to precipitate the hexafluorophosphate salt.

-

Collect the solid by filtration, wash with water and diethyl ether, and dry under vacuum.[16]

-

Purification and Characterization

Purification of bipyridine ligands and their complexes is crucial for obtaining reliable experimental data. Common techniques include:

-

Recrystallization: Effective for obtaining high-purity crystalline solids. A suitable solvent or solvent mixture is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[17]

-

Column Chromatography: Widely used for separating mixtures. Silica gel is common for neutral ligands, while ion-exchange resins (like SP Sephadex) are used for charged metal complexes.[18][19]

Characterization of the synthesized compounds is typically performed using a combination of the following techniques:

-

NMR Spectroscopy (¹H and ¹³C): To determine the structure and purity of the ligands and diamagnetic complexes.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

-

UV-Vis Spectroscopy: To study the electronic absorption properties and determine MLCT bands.

-

Emission Spectroscopy: To investigate the photoluminescent properties, including emission wavelength, quantum yield, and lifetime.

-

Cyclic Voltammetry (CV): To determine the redox potentials of the complexes.

-

Single-Crystal X-ray Diffraction: To obtain precise information about the molecular structure, including bond lengths and angles.

Visualizing Key Processes

Diagrams generated using Graphviz can effectively illustrate complex chemical processes involving bipyridine ligands.

Caption: Suzuki-Miyaura catalytic cycle with a Pd-bipyridine catalyst.

References

- 1. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Transition metal complexes of 2,2'-bipyridine - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. preprints.org [preprints.org]

- 6. mdpi.com [mdpi.com]

- 7. A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scispace.com [scispace.com]

- 10. Complexation of different transition metals with 4,4'-dimethyl-2,2'-bipyridine: Crystal structure, UV spectra and Hirshfeld surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Electrochemical data of polypyridine complexes of Ru(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scienceopen.com [scienceopen.com]

- 13. application.wiley-vch.de [application.wiley-vch.de]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Recent Advancement in the Synthesis of Ir-Based Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(ii) containing unsymmetrical ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4,4'-Vinylenedipyridine: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Vinylenedipyridine, also known as trans-1,2-bis(4-pyridyl)ethylene, is a versatile organic compound that has garnered significant interest in materials science and, more recently, has shown potential in medicinal chemistry. Its rigid, linear structure and the presence of two coordinating nitrogen atoms make it an exceptional building block for supramolecular assemblies, coordination polymers, and metal-organic frameworks (MOFs). This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of this compound, with a particular focus on experimental protocols and its emerging role in drug development.

Discovery and History

While the precise date and discoverer of the first synthesis of this compound are not extensively documented in readily available historical records, its intellectual lineage can be traced to the broader exploration of pyridine chemistry in the 19th and 20th centuries. The synthesis and characterization of analogous stilbene and pyridine derivatives laid the foundational chemical principles for its eventual creation. The development of olefination reactions, such as the Wittig reaction discovered by Georg Wittig in 1954, provided a robust and reliable method for the synthesis of vinyl-bridged aromatic compounds, likely leading to the first intentional synthesis of this compound.[1] Its utility as a ligand in coordination chemistry became a significant driver for its study and more widespread synthesis in the latter half of the 20th century.

Physicochemical Properties

This compound is typically a light brown or tan crystalline powder at room temperature.[2] It is sparingly soluble in water but shows solubility in organic solvents like chloroform and methanol.[3]

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀N₂ | [2] |

| Molecular Weight | 182.22 g/mol | [2] |

| CAS Number | 13362-78-2 | [2] |

| Melting Point | 148-152 °C | [3] |

| Appearance | Light brown crystalline powder | [2] |

| Solubility | Slightly soluble in chloroform and methanol | [3] |

Synthetic Methodologies